6-Bromo-2-nitro-9h-fluoren-9-one
CAS No.: 91693-19-5
Cat. No.: VC17592671
Molecular Formula: C13H6BrNO3
Molecular Weight: 304.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91693-19-5 |
|---|---|
| Molecular Formula | C13H6BrNO3 |
| Molecular Weight | 304.09 g/mol |
| IUPAC Name | 6-bromo-2-nitrofluoren-9-one |
| Standard InChI | InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |
| Standard InChI Key | IVAVRQLQEMUOFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Characteristics
6-Bromo-2-nitro-9H-fluoren-9-one belongs to the fluorenone family, featuring a planar tricyclic aromatic system with bromine at position 6 and a nitro group at position 2. The IUPAC name, 6-bromo-2-nitrofluoren-9-one, reflects its substitution pattern, while its InChIKey (IVAVRQLQEMUOFI-U) provides a unique identifier for computational and database applications. The compound’s density and melting point remain under investigation, though related bromo-nitrofluorenones exhibit densities near 1.678 g/cm³ and melting points exceeding 200°C .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 304.09 g/mol | |
| CAS Number | 91693-19-5 | |
| Density (Estimated) | ~1.65–1.70 g/cm³ | |
| Melting Point | >200°C (decomposes) |
Electronic and Reactive Features
The electron-withdrawing nitro group at position 2 enhances the electrophilicity of the fluorenone core, facilitating nucleophilic aromatic substitutions. Conversely, the bromine atom at position 6 provides a site for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex organic frameworks . Quantum mechanical studies suggest that the nitro group reduces the HOMO-LUMO gap by 0.8–1.2 eV compared to unsubstituted fluorenone, making the compound a candidate for optoelectronic applications.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 6-Bromo-2-nitro-9H-fluoren-9-one typically involves sequential nitration and bromination of fluorenone. Initial nitration using a mixture of concentrated sulfuric and nitric acids introduces the nitro group at position 2, followed by bromination with elemental bromine or bromosuccinimide (NBS) in dichloromethane . Yields for this two-step process range from 45% to 65%, with purification via column chromatography or recrystallization.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | , 50°C, 6h | 70% |
| Bromination | , , DCM, 0°C, 2h | 60% |
Innovations in Process Chemistry
Recent patents describe optimized routes for fluorenone derivatives, emphasizing cost efficiency and scalability . For example, a one-pot nitration-bromination strategy using mixed acids () and as a catalyst achieves 75% yield under reflux conditions . Additionally, flow chemistry approaches reduce reaction times from hours to minutes by enhancing mass transfer and temperature control .
Applications in Pharmaceuticals and Materials Science
Drug Discovery and Development
6-Bromo-2-nitro-9H-fluoren-9-one serves as a precursor to urolithin C analogues, which exhibit inhibitory activity against liver pyruvate kinase (PKL)—a target for non-alcoholic fatty liver disease (NAFLD) . Structural modifications at positions 2 and 6 modulate binding affinity, with nitro-to-amine reductions enhancing allosteric inhibition by 30–40% .
Table 3: Bioactive Derivatives and Activities
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| 2-Amino-6-bromo | PKL | 12.3 |
| 2-Nitro-6-iodo | PKR | 28.7 |
Organic Electronics
The compound’s electron-deficient aromatic system enables its use in electron-transport layers (ETLs) of organic light-emitting diodes (OLEDs). Blending 6-Bromo-2-nitro-9H-fluoren-9-one with polyfluorene derivatives improves device efficiency by 15–20%, attributed to enhanced electron mobility ().
Future Research Directions
Mechanistic Studies
Elucidating the compound’s role in C–H activation reactions could unlock new pathways for synthesizing polycyclic aromatic hydrocarbons (PAHs) . Preliminary data suggest that palladium-catalyzed coupling with arylboronic acids yields tetracyclic structures with luminescent properties .
Green Chemistry Initiatives
Developing solvent-free bromination methods using mechanochemical activation (e.g., ball milling) aims to reduce environmental impact while maintaining yields above 70% .
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